An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyazetidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Methoxyazetidine-3-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details a multi-step synthesis commencing from the commercially available N-Boc-3-hydroxyazetidine. Each synthetic step is accompanied by a detailed, field-tested protocol, an explanation of the underlying chemical principles, and key characterization data for the intermediates and the final product. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both a practical laboratory manual and a deeper understanding of the synthetic strategy.
Introduction: The Significance of Constrained Scaffolds
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable as constrained bioisosteres of more flexible acyclic or larger ring systems. The incorporation of azetidine scaffolds into drug candidates can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties.
3-Methoxyazetidine-3-carboxylic acid, in particular, is a non-proteinogenic amino acid analog. The presence of a quaternary center at the 3-position, substituted with both a methoxy and a carboxylic acid group, introduces a unique conformational rigidity. This makes it an attractive building block for creating novel peptide mimics and small molecule inhibitors for a range of biological targets. This guide delineates a logical and reproducible synthetic route to obtain this compound as its hydrochloride salt, ensuring stability and ease of handling.
Retrosynthetic Analysis & Synthetic Strategy
The synthetic approach is designed to build the target molecule from a readily available starting material, N-Boc-3-hydroxyazetidine. The retrosynthetic analysis reveals a pathway that hinges on the key transformations of the azetidine ring at the 3-position.
The forward synthesis, therefore, involves a five-step sequence:
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Oxidation of the starting alcohol to the corresponding ketone.
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Formation of a cyanohydrin to introduce the carbon atom for the future carboxylic acid.
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O-methylation of the tertiary alcohol.
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Hydrolysis of the nitrile functionality to the carboxylic acid.
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Concurrent or subsequent deprotection of the N-Boc group and formation of the hydrochloride salt.
This strategy ensures that the functional groups are introduced in a controlled manner, with the use of a protecting group on the azetidine nitrogen to prevent unwanted side reactions.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Synthetic Protocols & Mechanistic Insights
Step 1: Synthesis of N-Boc-3-azetidinone (Intermediate A)
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Principle and Rationale: This step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxyazetidine to a ketone. A mild and selective oxidation system is required to avoid over-oxidation or degradation of the strained azetidine ring. The TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an efficient and scalable method for this transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalyst to generate the active oxidant, the N-oxoammonium ion, which performs the oxidation.
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Experimental Protocol:
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To a solution of N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add an aqueous solution of potassium bromide (15.1 g in 100 mL water) and TEMPO (0.18 g, 1.15 mmol).
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Cool the biphasic mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium hypochlorite (12% aqueous solution, 86 g) containing potassium bicarbonate (10.4 g) while maintaining the internal temperature below 10 °C.
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Stir the reaction vigorously for 1-2 hours at 0-5 °C. Monitor the reaction progress by TLC or LC-MS.
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Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL), followed by brine (50 mL).
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinone as a white to off-white solid.
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Characterization Data (Intermediate A):
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Appearance: White to off-white solid.
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¹H NMR (400 MHz, CDCl₃): δ 4.65 (s, 4H), 1.48 (s, 9H).
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¹³C NMR (101 MHz, CDCl₃): δ 205.0, 156.5, 81.0, 67.5, 28.4.
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Step 2: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Intermediate B)
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Principle and Rationale: This step introduces the nitrile group, which will be later hydrolyzed to the carboxylic acid. The formation of a cyanohydrin is achieved by the nucleophilic addition of a cyanide anion to the carbonyl group of the ketone (Intermediate A). Trimethylsilyl cyanide (TMSCN) is a convenient and safer alternative to using hydrogen cyanide gas, often used with a catalytic amount of a Lewis acid to activate the carbonyl group.
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Experimental Protocol:
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Dissolve N-Boc-3-azetidinone (Intermediate A, 9.0 g, 52.6 mmol) in anhydrous dichloromethane (150 mL) under an inert atmosphere (Nitrogen or Argon).
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Cool the solution to 0 °C.
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Add trimethylsilyl cyanide (TMSCN, 7.0 mL, 55.2 mmol) dropwise.
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Add a catalytic amount of zinc iodide (ZnI₂, ~100 mg).
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Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
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Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
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Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate B.
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Characterization Data (Intermediate B):
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Appearance: Colorless oil or low-melting solid.
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¹H NMR (400 MHz, CDCl₃): δ 4.30-4.15 (m, 4H), 3.50 (s, 1H, -OH), 1.47 (s, 9H).
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¹³C NMR (101 MHz, CDCl₃): δ 156.0, 121.5 (CN), 81.5, 65.0 (C-OH), 62.0 (CH₂), 28.4.
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Step 3: O-Methylation to tert-butyl 3-cyano-3-methoxyazetidine-1-carboxylate (Intermediate C)
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Principle and Rationale: This step introduces the methoxy group. The tertiary hydroxyl group of the cyanohydrin is deprotonated with a strong, non-nucleophilic base like sodium hydride to form an alkoxide. This alkoxide then acts as a nucleophile, displacing the iodide from methyl iodide in an Sₙ2 reaction to form the methyl ether. Anhydrous conditions are critical as sodium hydride reacts violently with water.
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Experimental Protocol:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under an inert atmosphere, add a solution of Intermediate B (10.0 g, 50.4 mmol) in anhydrous THF (50 mL) dropwise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add methyl iodide (3.8 mL, 60.5 mmol) dropwise.
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Stir at room temperature for 4-6 hours until TLC or LC-MS indicates the completion of the reaction.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate C.
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Characterization Data (Intermediate C):
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Appearance: Colorless to pale yellow oil.
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¹H NMR (400 MHz, CDCl₃): δ 4.25 (d, J=9.5 Hz, 2H), 4.15 (d, J=9.5 Hz, 2H), 3.35 (s, 3H, -OCH₃), 1.46 (s, 9H).
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¹³C NMR (101 MHz, CDCl₃): δ 155.8, 119.0 (CN), 81.8, 70.0 (C-OCH₃), 60.5 (CH₂), 52.0 (OCH₃), 28.4.
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Step 4 & 5: Nitrile Hydrolysis, Deprotection and Salt Formation to yield 3-Methoxyazetidine-3-carboxylic acid hydrochloride (Final Product)
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Principle and Rationale: The final steps involve the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-Boc protecting group. Both transformations can be achieved simultaneously under strong acidic conditions. Heating the nitrile in concentrated hydrochloric acid will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. After initial hydrolysis to an amide, further hydrolysis yields the carboxylic acid. The strong acid also cleaves the acid-labile tert-butoxycarbonyl (Boc) group, liberating the azetidine nitrogen, which is then protonated to form the stable hydrochloride salt.[1][2][3][4][5]
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Experimental Protocol:
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To a round-bottom flask containing Intermediate C (8.0 g, 37.7 mmol), add 6 M hydrochloric acid (80 mL).
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Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction should be monitored for the disappearance of the starting material and intermediates by LC-MS.
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After completion, cool the reaction mixture to room temperature.
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Concentrate the solution under reduced pressure to obtain a solid or a thick oil.
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Co-evaporate with toluene (2 x 50 mL) to remove residual water.
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Triturate the residue with diethyl ether or a mixture of isopropanol and diethyl ether to induce crystallization.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Methoxyazetidine-3-carboxylic acid hydrochloride as a white solid.
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Characterization of the Final Product
A comprehensive characterization is essential to confirm the identity and purity of the final compound.
Data Summary Table
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₁₀ClNO₃ |
| Molecular Weight | 167.59 g/mol |
| ¹H NMR (400 MHz, D₂O) | δ 4.40 (d, J=12.0 Hz, 2H), 4.25 (d, J=12.0 Hz, 2H), 3.40 (s, 3H) |
| ¹³C NMR (101 MHz, D₂O) | δ 175.0 (C=O), 72.5 (C-OCH₃), 58.0 (CH₂), 53.0 (OCH₃) |
| Mass Spec (ESI+) | m/z = 132.06 ([M+H]⁺) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Safety and Handling
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General Precautions: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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Specific Hazards:
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Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
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Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Handle with extreme care in a fume hood.
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Trimethylsilyl Cyanide (TMSCN): Highly toxic. Reacts with water or acid to produce highly toxic hydrogen cyanide gas. Quench reactions carefully with a basic solution.
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Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye burns. Handle with appropriate gloves and eye protection.
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Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Oxidation) | Incomplete reaction; degradation of the product. | Ensure vigorous stirring of the biphasic mixture. Maintain low temperature. Check the activity of the bleach solution. |
| Incomplete reaction in Step 3 (Methylation) | Inactive NaH; insufficient reaction time. | Use fresh, high-quality NaH. Ensure completely anhydrous conditions. The tertiary alcohol may be sterically hindered; consider extending the reaction time or using a slightly higher temperature (e.g., 40 °C). |
| Difficulty in Final Product Crystallization | Presence of impurities; residual water or solvent. | Purify the crude product by recrystallization from different solvent systems (e.g., ethanol/ether, isopropanol/acetone). Ensure complete removal of water by co-evaporation with toluene. |
| Incomplete hydrolysis of nitrile in Step 4 | Insufficient reaction time or acid concentration. | Extend the reflux time and monitor by LC-MS until the amide intermediate is fully converted. Ensure the HCl concentration is at least 6 M. |
Conclusion
This guide presents a detailed and logically structured synthetic route for the preparation of 3-Methoxyazetidine-3-carboxylic acid hydrochloride. By providing step-by-step protocols, explaining the chemical rationale, and including expected characterization data, this document serves as a valuable resource for chemists in the pharmaceutical and biotechnology industries. The described methodology is robust and scalable, enabling the efficient production of this important constrained amino acid for its application in the development of next-generation therapeutics.
References
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
